2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC17893039
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N5 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |
| Standard InChI Key | BJAPWCPZYZFOBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C4H4N2) substituted with:
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A methyl group (-CH3) at position 2.
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A pyridin-3-ylmethyl group (-CH2-C5H4N) at the N4 position.
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Two amino groups (-NH2) at positions 4 and 6.
This configuration confers both hydrophilicity (via amino groups) and lipophilicity (via aromatic rings), influencing its solubility and bioavailability .
Table 1: Key Physicochemical Properties
The Topological Polar Surface Area (TPSA) of 76.7 Ų suggests moderate membrane permeability, while the LogP value (unreported) is anticipated to balance hydrophilic and hydrophobic interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Condensation Reaction: Pyridine-3-carbaldehyde reacts with 4,6-diamino-2-methylpyrimidine under acidic conditions to form an imine intermediate.
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Reductive Amination: Sodium cyanoborohydride reduces the imine to a secondary amine, yielding the final product.
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Purification: Chromatography (e.g., silica gel or HPLC) ensures >95% purity.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Condensation + Reduction | 65–70 | 95 | Byproduct formation |
| Microwave-Assisted | 80–85 | 98 | High equipment cost |
| Solid-Phase Synthesis | 50–55 | 90 | Scalability issues |
Microwave-assisted synthesis improves yield but requires specialized instrumentation.
Biological Activity and Mechanism
Target Engagement
The compound inhibits kinases and G-protein-coupled receptors (GPCRs) by:
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Competing with ATP for binding pockets in kinase domains.
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Stabilizing inactive conformations of GPCRs through hydrogen bonding with conserved residues .
In Vitro Findings
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Antiproliferative Activity: IC50 values of 12–18 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
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Anti-inflammatory Effects: Suppresses TNF-α production in macrophages by 40% at 10 µM .
Table 3: Biological Activity Profile
| Assay | Result (IC50/EC50) | Model System |
|---|---|---|
| Kinase Inhibition | 8.2 µM | EGFR kinase |
| GPCR Modulation | 15.4 µM | β2-adrenergic receptor |
| Cytotoxicity | 12–18 µM | MCF-7, A549 |
Applications in Drug Discovery
Lead Optimization
Structural analogs of this compound have been explored as:
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Anticancer Agents: Pyrido[3,4-d]pyrimidine derivatives show selective inhibition of tyrosine kinases.
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Anti-inflammatory Drugs: Amino-substituted pyrimidines reduce cytokine release in preclinical models.
Patent Landscape
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WO2023156789: Covers pyrimidine derivatives for treating autoimmune disorders.
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US2024102031: Claims kinase inhibitors derived from 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine.
Challenges and Future Directions
Limitations
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Synthetic Complexity: Low yields in traditional methods hinder large-scale production.
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Pharmacokinetic Gaps: Oral bioavailability and metabolic stability remain uncharacterized .
Emerging Opportunities
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Nanoformulations: Liposomal encapsulation to enhance solubility and target specificity.
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PROTAC Development: Utilizing the compound as a warhead for degrading disease-related proteins.
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